Strategic Utilization of 2-(Difluoromethyl)-3-methylpyridine in Medicinal Chemistry
Strategic Utilization of 2-(Difluoromethyl)-3-methylpyridine in Medicinal Chemistry
Synthesis, Properties, and Identifiers
Executive Summary
2-(Difluoromethyl)-3-methylpyridine is a specialized heterocyclic building block increasingly utilized in modern drug discovery. Its significance lies in the difluoromethyl (
Part 1: Chemical Identity & Identifiers[1][2][3]
This compound is often chemically indexed under varying nomenclature depending on the vendor or database. The following identifiers are verified for the specific isomer where the difluoromethyl group is at the C2 position and the methyl group is at the C3 position.
Table 1: Chemical Identifiers
| Identifier Type | Value | Notes |
| Chemical Name | 2-(Difluoromethyl)-3-methylpyridine | IUPAC Preferred |
| CAS Number | 1805301-81-8 | Primary Accession |
| Molecular Formula | ||
| Molecular Weight | 143.13 g/mol | |
| SMILES | Cc1cccnc1C(F)F | Canonical |
| InChIKey | JZCCSNDHXWMNMH-UHFFFAOYSA-N | Standardized Hash |
| MDL Number | MFCD28016482 | Symyx/Merck Index |
Part 2: Physicochemical Profile & The Effect
The physicochemical behavior of 2-(difluoromethyl)-3-methylpyridine is dominated by the unique electronic properties of the difluoromethyl group. Unlike the trifluoromethyl (
Table 2: Predicted & Calculated Properties
| Property | Value (Predicted/Calc) | Significance in Drug Design |
| cLogP | ~1.9 - 2.1 | Moderate lipophilicity; higher than the parent methyl analog but lower than |
| TPSA | ~12.9 | Low polar surface area, favoring membrane permeability. |
| H-Bond Donors | 1 (Weak) | The |
| H-Bond Acceptors | 3 | Pyridine nitrogen + 2 Fluorine atoms. |
| Boiling Point | ~160-165 °C | Estimated based on 2-fluoro-3-methylpyridine (154°C). |
The "Lipophilic Hydrogen Bond Donor" Concept
The
-
Mechanism: The strong electronegativity of the two fluorine atoms polarizes the
bond, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor. -
Advantage: Unlike an -OH group, the
group does not incur the desolvation penalty associated with highly polar groups, often leading to improved potency and permeability (Zafrani et al., J. Med. Chem.).[1][2][3][4][5][6][7][8][9]
Part 3: Synthetic Methodologies
The most robust route to 2-(difluoromethyl)-3-methylpyridine is the Deoxofluorination of 3-methylpicolinaldehyde . This method is preferred over radical difluoromethylation for this specific substrate due to the high availability of the aldehyde precursor and the regiochemical ambiguity of radical attacks on 3-substituted pyridines.
Workflow Diagram: Deoxofluorination Pathway
Figure 1: The conversion of 3-methyl-2-pyridinecarboxaldehyde to the target via nucleophilic fluorination.[10]
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of 2-(difluoromethyl)-3-methylpyridine from 3-methyl-2-pyridinecarboxaldehyde.
Reagents:
-
Substrate: 3-Methyl-2-pyridinecarboxaldehyde (1.0 eq).
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) (1.5 - 2.0 eq). Note: Deoxo-Fluor is a safer, thermally more stable alternative.
-
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add 3-methyl-2-pyridinecarboxaldehyde and dissolve in anhydrous DCM (0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: DAST is thermally unstable; never add at room temperature.
-
Addition: Add DAST dropwise via syringe over 15 minutes.
-
Observation: Slight fuming may occur. The solution typically turns from colorless to pale yellow.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.
-
Validation (TLC/LCMS): Monitor consumption of aldehyde. The product is less polar than the aldehyde.
-
-
Quenching (Hazard Critical): Cool the mixture back to 0°C. Slowly quench by adding saturated aqueous
.-
Why: DAST hydrolysis releases HF. Vigorous effervescence will occur.
-
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Validation Criteria:
- NMR: Look for a doublet (coupling with H) around -110 to -125 ppm.
-
NMR: The
proton appears as a characteristic triplet (via H-F coupling, Hz) in the 6.5–7.0 ppm region.
Part 4: Medicinal Chemistry Utility[12]
The strategic placement of the difluoromethyl group at the C2 position of the pyridine ring serves three specific design goals.
1. Bioisosteric Replacement Logic
The
Figure 2: Decision tree for incorporating the difluoromethyl-pyridine motif in lead optimization.
2. pKa Modulation
The electron-withdrawing nature of the
-
2,3-Dimethylpyridine
: ~6.6 -
2-(Difluoromethyl)-3-methylpyridine
: Estimated < 3.0 -
Impact: This reduction in basicity decreases the likelihood of protonation at physiological pH, potentially improving oral absorption and reducing hERG channel liability (which often correlates with basicity).
Part 5: Safety & Handling
-
Precursor Hazards: DAST and Deoxo-Fluor are corrosive and liberate HF (Hydrofluoric acid) upon contact with water. Glassware used for the reaction must be quenched carefully with base before cleaning.
-
Compound Handling: 2-(Difluoromethyl)-3-methylpyridine should be treated as a potential irritant. As a volatile fluorinated pyridine, it should be handled in a fume hood to avoid inhalation.
-
Storage: Store at 2–8°C under inert atmosphere (Argon). Fluorinated compounds can be sensitive to light over long durations.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
PubChem Database. "Compound Summary: 2-(Difluoromethyl)-3-methylpyridine (CAS 1805301-81-8)." National Library of Medicine.[9]
- Singh, R. P., & Shreve, J. M. (2002). "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST)." Synthesis, 17, 2561–2578. (Standard protocol reference for DAST usage).
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